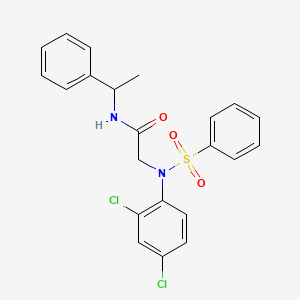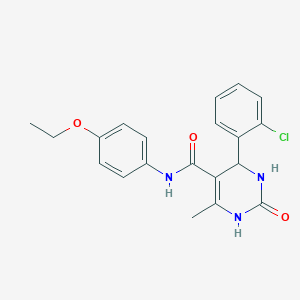![molecular formula C20H22ClNO B5084836 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride
Descripción general
Descripción
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride, also known as DFHO, is a fluorescent molecule that has been widely used in scientific research. DFHO has unique optical properties that make it an excellent probe for studying biological systems.
Mecanismo De Acción
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride works by binding to specific molecules or structures in biological systems and emitting light when excited by a specific wavelength of light. The emission wavelength of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride can be tuned by changing the excitation wavelength, making it a versatile probe for studying different biological systems.
Biochemical and Physiological Effects:
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the normal functioning of cells or tissues and has low toxicity. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has been used in live cell imaging and in vivo imaging studies without causing any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride in lab experiments include its high sensitivity, versatility, and ease of use. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride can be used in a wide range of biological systems and can be easily incorporated into experimental protocols. However, 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has some limitations, including its relatively short half-life, which limits its use in long-term experiments. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride is also sensitive to environmental factors such as pH and temperature, which may affect its fluorescence properties.
Direcciones Futuras
There are many future directions for the use of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride in scientific research. One direction is the development of new derivatives of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride with improved properties, such as longer half-life and increased sensitivity. Another direction is the use of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride in combination with other probes or techniques, such as super-resolution microscopy, to study complex biological systems. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride can also be used in drug discovery and development, as it can be used to screen for compounds that interact with specific biological targets. Overall, 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has enormous potential for advancing our understanding of biological systems and for developing new therapies and treatments for a wide range of diseases.
Métodos De Síntesis
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride can be synthesized using a multistep synthesis method. The first step involves the reaction of 9-fluorenol with propargyl bromide to form 9-(prop-2-yn-1-yloxy) fluorene. This intermediate is then reacted with diethylamine to form the final product, 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride. The synthesis method has been optimized to achieve high yields and purity of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride.
Aplicaciones Científicas De Investigación
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has been widely used in scientific research as a fluorescent probe for studying biological systems. It has been used to study protein-protein interactions, enzyme activity, and membrane dynamics. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has also been used to study the structure and function of nucleic acids, such as DNA and RNA. In addition, 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has been used to study the behavior of cells and tissues in vivo and in vitro.
Propiedades
IUPAC Name |
9-[3-(diethylamino)prop-1-ynyl]fluoren-9-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.ClH/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20;/h5-8,10-13,22H,3-4,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIRJCZRDOKUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943418 | |
| Record name | 9-[3-(Diethylamino)prop-1-yn-1-yl]-9H-fluoren-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-[3-(9-hydroxyfluoren-9-yl)prop-2-ynyl]azanium chloride | |
CAS RN |
2110-38-5 | |
| Record name | 9-[3-(Diethylamino)prop-1-yn-1-yl]-9H-fluoren-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084762.png)
![2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5084770.png)

![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)


![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)

![N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)
